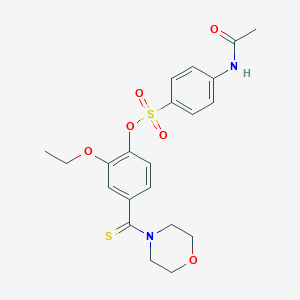
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as E-64, is a potent inhibitor of cysteine proteases. It was first discovered in 1978 and has since been extensively studied for its biochemical and physiological effects.
Mechanism of Action
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This prevents the protease from cleaving its substrate and leads to the accumulation of unprocessed proteins. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is highly selective for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce neuronal damage in neurodegenerative diseases. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been shown to modulate the immune response and inhibit viral replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is its high selectivity for cysteine proteases. This allows researchers to study the specific role of these proteases in biological processes without interfering with other proteases. However, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate can also have off-target effects and inhibit other enzymes that contain a cysteine residue in their active site. Another limitation of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is its irreversibility, which can make it difficult to study the kinetics of protease activity.
Future Directions
There are several future directions for the study of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate. One area of research is the development of more selective inhibitors of cysteine proteases. This could lead to the discovery of new therapeutic targets for diseases such as cancer and neurodegenerative diseases. Another area of research is the study of the role of cysteine proteases in the immune response and viral replication. This could lead to the development of new antiviral therapies. Finally, the use of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate in combination with other inhibitors or chemotherapeutic agents could lead to the development of more effective cancer treatments.
Synthesis Methods
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized through a multi-step process. The first step involves the reaction of 2-ethoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate with morpholine to form 2-ethoxy-4-(4-morpholinylcarbonyl)phenyl 4-(acetylamino)benzenesulfonate. This intermediate is then reacted with thiourea to form the final product, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate.
Scientific Research Applications
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B, L, and S, which are involved in antigen processing, apoptosis, and extracellular matrix degradation. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been used to study the role of cysteine proteases in cancer, inflammation, and neurodegenerative diseases.
properties
Product Name |
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
Molecular Formula |
C21H24N2O6S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C21H24N2O6S2/c1-3-28-20-14-16(21(30)23-10-12-27-13-11-23)4-9-19(20)29-31(25,26)18-7-5-17(6-8-18)22-15(2)24/h4-9,14H,3,10-13H2,1-2H3,(H,22,24) |
InChI Key |
KYEAAILAIPUQBY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



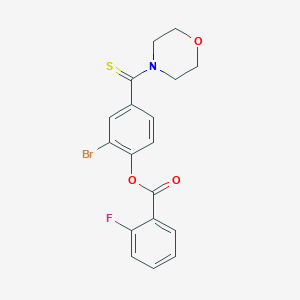
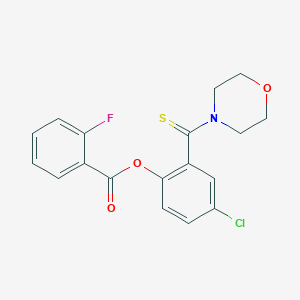
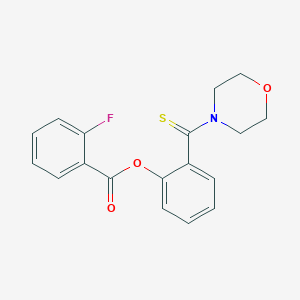
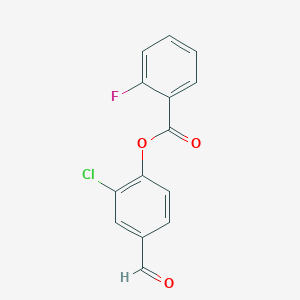
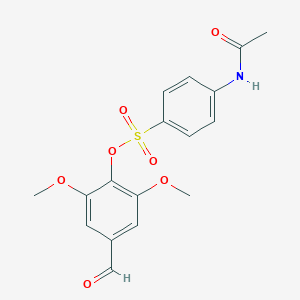
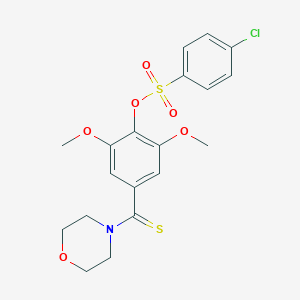
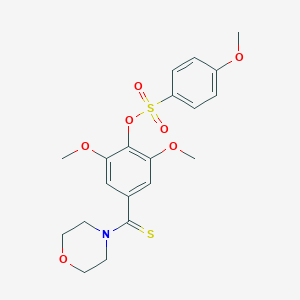
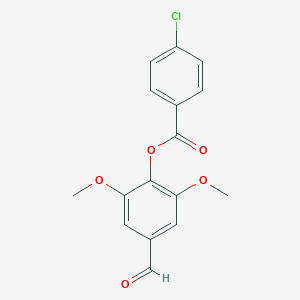
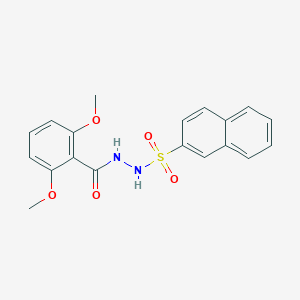
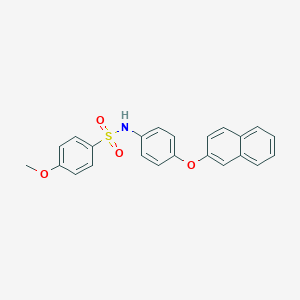
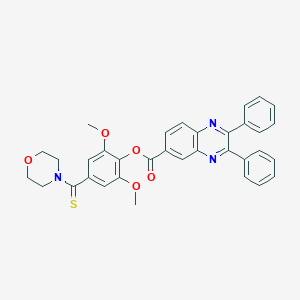
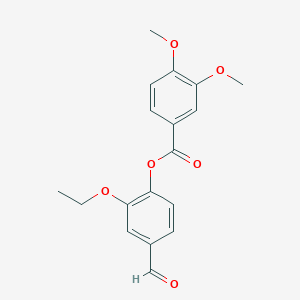
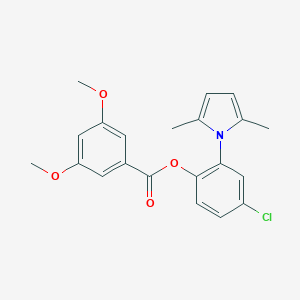
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)